molecular formula C13H14F3N5O2 B2577840 N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)吗啉-4-甲酰胺 CAS No. 2034355-96-7

N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)吗啉-4-甲酰胺

货号 B2577840
CAS 编号: 2034355-96-7
分子量: 329.283
InChI 键: UMIKYSAMEYXGLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound was identified from a structure-based virtual screen made on IDO1 active site . It has been found to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Synthesis Analysis

The synthesis of this compound involves a structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels has been achieved .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold . The compound also contains a trifluoromethyl group and a morpholine-4-carboxamide group .

科学研究应用

抗炎应用

对与 N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)吗啉-4-甲酰胺结构相关的化合物的研究显示了潜在的抗炎应用。例如,对具有相似结构基序的 N-(4,6-吡啶-2-基)芳基甲酰胺的衍生物进行了抗炎特性的评估。尽管它们的活性与甲酰胺(其前体)相比略低,但它们的对应酰胺腙前体表现出有效的抗炎活性。这表明杂芳基甲酰胺衍生物可以通过部分抑制肿瘤坏死因子-α 的产生为传统的非甾体抗炎药提供一种替代方案 (J. Robert 等人,1997)

利尿活性

另一个感兴趣的领域是相关化合物的潜在利尿活性。已经对喹唑啉和吡啶嘧啶的衍生物进行了研究,它们具有有助于利尿活性的结构特征,例如磺酰胺基、吗啉基和氯苯基。一些具有这些特征的三环 1,2,4-三唑并[3,4-b]喹唑啉和吡啶并[3,2-d][1,2,4]三唑并[4,3-α]嘧啶被合成,并在大鼠中显示出有希望的利尿作用 (H. Eisa 等人,1996)

代谢途径探索

像 N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)吗啉-4-甲酰胺这样的化合物的代谢和排泄途径也是一个重要的研究领域。研究利用氚化化合物阐明了体内临床前代谢和排泄途径,这有助于理解此类化合物在不同物种中的稳定性和代谢命运 (C. L. Shaffer 等人,2006)

抗惊厥活性

已经研究了相关结构的抗惊厥活性,新型衍生物在各种抗惊厥模型中显示出显着的效果。这表明类似的化合物可以为癫痫发作的新疗法开发提供线索 (王世本等人,2015)

未来方向

The compound represents a novel class of IDO1 inhibitors and has shown promising results in boosting the immune response and working in synergy with other immunotherapeutic agents . Future research could focus on further optimizing the potency and selectivity of this compound, as well as exploring its potential applications in cancer immunotherapy .

属性

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O2/c14-13(15,16)9-1-2-21-10(7-9)18-19-11(21)8-17-12(22)20-3-5-23-6-4-20/h1-2,7H,3-6,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIKYSAMEYXGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。